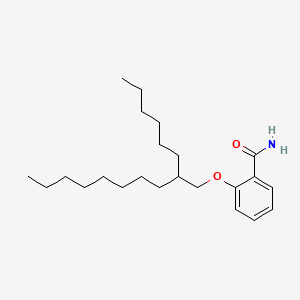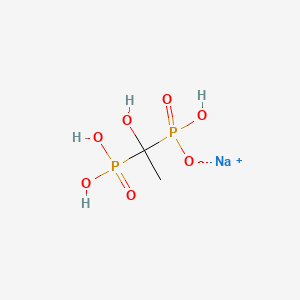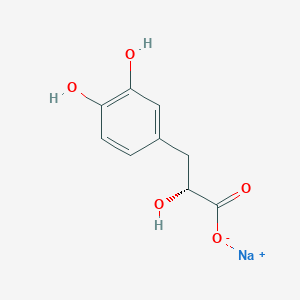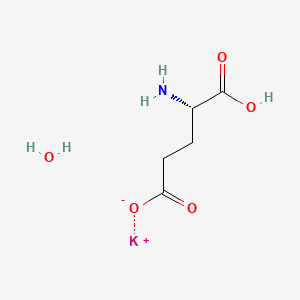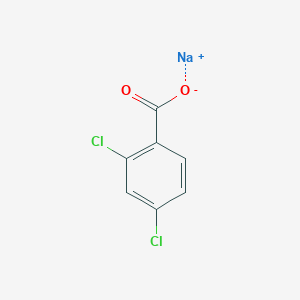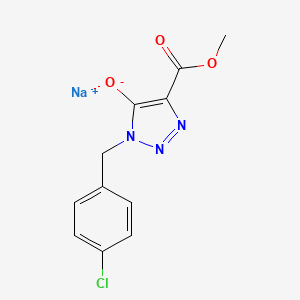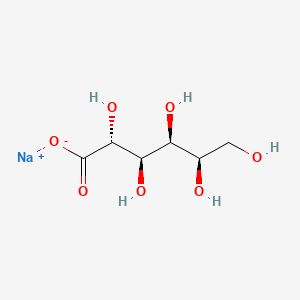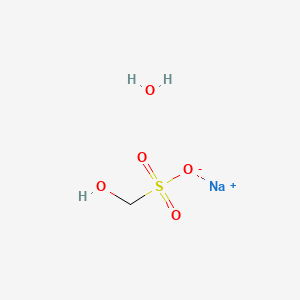
3-Bromo-5-fluorobenzyl bromide
Descripción general
Descripción
3-Bromo-5-fluorobenzyl bromide is a chemical compound used as a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The linear formula of 3-Bromo-5-fluorobenzyl bromide is FC6H4CH2Br . The molecular weight is 189.02 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group . The reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) illustrates the SN1 mechanism .Physical And Chemical Properties Analysis
3-Bromo-5-fluorobenzyl bromide is a solid . It has a refractive index of 1.546 . The boiling point is 88 °C/20 mmHg , and the density is 1.541 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Use as a Pharmaceutical Intermediate
- Application Summary : “3-Bromo-5-fluorobenzyl bromide” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.
Synthesis of Benzazepines
- Application Summary : Alkylation of the β-amino ester with 2-bromo-5-fluorobenzyl bromide yields Benzazepines . Benzazepines are a type of chemical compound which have a wide range of applications in medicinal chemistry.
Synthesis of Biologically Active Compounds
- Application Summary : “3-Bromo-5-fluorobenzyl bromide” can be used as a reagent in the preparation of a wide range of biologically active compounds .
- Results or Outcomes : The outcomes also depend on the specific biologically active compound being produced. In general, the use of this compound as a reagent can help facilitate the synthesis of a variety of biologically active compounds, such as antidiabetic drugs, antivirals, and anticancer agents .
Use in the Synthesis of Fluorinated Compounds
- Application Summary : “3-Bromo-5-fluorobenzyl bromide” can be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Use in the Synthesis of Fluorinated Aromatic Compounds
- Application Summary : “3-Bromo-5-fluorobenzyl bromide” can be used in the synthesis of fluorinated aromatic compounds . Fluorinated aromatic compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Use in the Synthesis of Biologically Active Compounds
- Application Summary : “3-Bromo-5-fluorobenzyl bromide” is a substituted benzyl bromide used as a reagent in the preparation of a wide range of biologically active compounds such as antidiabetic drugs, anti-virals and anti-cancer agents .
- Results or Outcomes : The outcomes also depend on the specific biologically active compound being produced. In general, the use of this compound as a reagent can help facilitate the synthesis of a variety of biologically active compounds .
Safety And Hazards
3-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWIPUGOIFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634624 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzyl bromide | |
CAS RN |
216755-57-6 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

